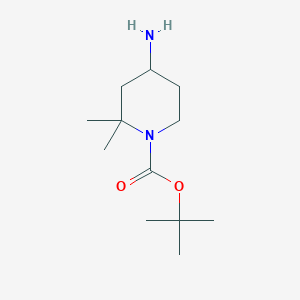
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine
Descripción general
Descripción
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine, abbreviated as 2-F-5-M-4-TFA, is an important industrial chemical used in a variety of applications. It is a colorless liquid with a pungent odor, and is also known by its other names, such as 2-fluoro-5-methylbenzylamine and 2-fluoro-5-methyl-4-trifluoromethylbenzene. 2-F-5-M-4-TFA is widely used in the production of pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of organic compounds, and as a catalyst in the production of polymers.
Aplicaciones Científicas De Investigación
Synthesis and Utilization in Organic Compounds
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine and similar fluoroalkylated compounds are crucial intermediates in the synthesis of various organic compounds. A study by Qiu et al. (2009) discussed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, which is a key intermediate for manufacturing certain non-steroidal anti-inflammatory materials. The process emphasizes the importance of finding cost-effective and environmentally friendly methods for large-scale production of such intermediates (Qiu, Gu, Zhang, & Xu, 2009).
Progress in Aqueous Fluoroalkylation
A review by Song et al. (2018) highlighted the advancements in aqueous fluoroalkylation, particularly emphasizing the significance of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and materials. The review accentuates the environmental aspect of organic synthesis and the development of methods for incorporating fluorinated or fluoroalkylated groups into target molecules efficiently and environmentally safely (Song, Han, Zhao, & Zhang, 2018).
Role in PET Amyloid Imaging
Nordberg (2007) reviewed the progress in developing amyloid imaging ligands, including those with fluorinated components, for measuring amyloid in vivo in the brain of Alzheimer's disease patients. The study highlights the significance of fluorinated compounds in the early detection and understanding of Alzheimer's disease through PET amyloid imaging (Nordberg, 2007).
Environmental Aspects of Fluorinated Compounds
Henry et al. (2018) conducted a critical review on fluoropolymers, a class within the group of per- and polyfluoroalkyl substances (PFAS). The review discusses the unique properties, environmental stability, and the distinct classification of fluoropolymers, emphasizing their negligible environmental risks compared to other PFAS (Henry, Carlin, Hammerschmidt, Buck, Buxton, Fiedler, Seed, & Hernández, 2018).
Propiedades
IUPAC Name |
[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-3H,4,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXWFCFVRIODHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate](/img/structure/B1399741.png)


![Tert-butyl 2-{[(4-bromobenzoyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B1399746.png)

![tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate](/img/structure/B1399749.png)



